Mass Shift Advantage: +9 Da (D9) vs. +4 Da (D4) Ensures Clearer Isotopic Resolution
Lonafarnib-d9 generates a nominal mass shift of +9 Da relative to unlabeled lonafarnib (MW 638.83 → 647.88 Da). This is a larger shift than rac-lonafarnib-d4, which provides only +4 Da (MW 638.83 → 642.85 Da). Because unlabeled lonafarnib contains two bromine atoms (⁷⁹Br/⁸¹Br) and one chlorine atom (³⁵Cl/³⁷Cl), its natural isotopologue envelope extends to [M+4], [M+5], and [M+6] with non-negligible abundance . A +4 Da IS signal can therefore partially overlap with the [M+4] isotopologue of the analyte, leading to integration interference at concentrations near the lower limit of quantification (LLOQ). The +9 Da shift of the d9 species places the IS signal well beyond the interfering isotopologue cluster, enabling cleaner selected reaction monitoring (SRM) transitions and improved signal-to-noise ratios [1].
| Evidence Dimension | Nominal mass shift vs. unlabeled lonafarnib |
|---|---|
| Target Compound Data | +9 Da (Lonafarnib-d9; MW 647.88) |
| Comparator Or Baseline | +4 Da (rac-Lonafarnib-d4; MW 642.85); 0 Da (unlabeled lonafarnib; MW 638.83) |
| Quantified Difference | +5 Da greater shift vs. d4; +9 Da vs. unlabeled |
| Conditions | Calculated from molecular formulas: Lonafarnib-d9 C27H22D9Br2ClN4O2; rac-Lonafarnib-d4 C27H27D4Br2ClN4O2; lonafarnib C27H31Br2ClN4O2 |
Why This Matters
A larger mass shift minimizes cross-talk from the analyte's natural isotopologue envelope, which is critical for achieving accurate quantification at sub-ng/mL levels in pharmacokinetic studies.
- [1] Appels NMGM, van Maanen MJ, Rosing H, Schellens JHM, Beijnen JH. Quantitative analysis of the farnesyl transferase inhibitor lonafarnib (Sarasar, SCH66336) in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(15):2187-92. doi:10.1002/rcm.2046. View Source
